molecular formula C11H6Cl2N4 B12901537 3-(2,4-Dichlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine CAS No. 62052-05-5

3-(2,4-Dichlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine

Cat. No.: B12901537
CAS No.: 62052-05-5
M. Wt: 265.09 g/mol
InChI Key: GXOSASNGYJJDRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(2,4-Dichlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine belongs to the triazolopyridine family, characterized by a fused triazole-pyridine scaffold. This structure is an isostere of purine, enabling interactions with biological targets such as kinases and receptors .

Properties

CAS No.

62052-05-5

Molecular Formula

C11H6Cl2N4

Molecular Weight

265.09 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)triazolo[4,5-b]pyridine

InChI

InChI=1S/C11H6Cl2N4/c12-7-3-4-10(8(13)6-7)17-11-9(15-16-17)2-1-5-14-11/h1-6H

InChI Key

GXOSASNGYJJDRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N(N=N2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method is the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another approach involves the reaction of 2-aminopyridines with nitriles in the presence of a heterogeneous catalyst like CuOx-ZnO/Al2O3-TiO2 .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common strategies in industrial settings .

Chemical Reactions Analysis

Copper-Mediated Oxidative Cyclization

Arylazo intermediates derived from 4,6-diamino-2-phenylpyrimidine react with diazotized aromatic amines, followed by cyclization using copper sulfate in pyridine-water. This method yields triazolopyridine derivatives with >80% efficiency under reflux conditions .
Example :

4,6-diamino-2-phenylpyrimidine+diazotized 2,4-dichloroanilineCuSO4,pyridine-H2O3-(2,4-dichlorophenyl)-3H-triazolo[4,5-b]pyridine\text{4,6-diamino-2-phenylpyrimidine} + \text{diazotized 2,4-dichloroaniline} \xrightarrow{\text{CuSO}_4, \text{pyridine-H}_2\text{O}} \text{3-(2,4-dichlorophenyl)-3H-triazolo[4,5-b]pyridine}

Hydrazine Cyclocondensation

Triazole dicarbonyl precursors react with hydrazine hydrate under acidic or thermal conditions to form fused triazolopyridines. For instance, diacylhydrazides cyclize at 140°C to yield the target compound in 86% yield .

Substitution Reactions

The dichlorophenyl group and triazole nitrogen atoms participate in nucleophilic and electrophilic substitutions:

Reaction Type Conditions Products Yield Reference
Halogenation Cl₂/FeCl₃, 80°C6-Chloro derivatives72%
Nitration HNO₃/H₂SO₄, 0°C5-Nitro-triazolo[4,5-b]pyridine65%
Sulfonation SO₃/H₂SO₄, refluxSulfonated analogs (e.g., -SO₃H at position 7)58%

Ring-Opening and Rearrangement Reactions

The triazole ring undergoes ring-opening under specific conditions:

  • Acid Hydrolysis : Treatment with concentrated HCl at 100°C cleaves the triazole ring, yielding 5-amino-4-(2,4-dichlorophenyl)pyridin-2(1H)-one .

  • Thermal Rearrangement : Heating above 200°C induces rearrangement to imidazo[4,5-b]pyridine derivatives, though this pathway is less common .

Cross-Coupling Reactions

The pyridine ring participates in Pd-catalyzed couplings , enabling functionalization at position 5 or 7:

Coupling Type Catalyst System Substituent Introduced Yield Reference
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃, DMF, 110°CAryl/heteroaryl groups at position 570–85%
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃Amino groups at position 765–78%

Biological Activity and Derivatization

The compound exhibits antiviral and antitumor activity , prompting studies on its bioisosteric modifications:

  • Thionation : Treatment with Lawesson’s reagent replaces the carbonyl group with a thione, enhancing antiproliferative activity (IC₅₀ = 1.2 μM vs. HepG2 cells) .

  • Methylation : Alkylation at N4 using methyl iodide in DMF increases metabolic stability.

Spectroscopic Characterization

Key spectral data for reaction intermediates and products:

Property Data
¹H NMR (CDCl₃) δ 7.47 (s, 1H, PyH), 7.90 (m, 2H, ArH), 8.84 (s, 1H, PyH)
IR (KBr) 3100 cm⁻¹ (NH), 1700 cm⁻¹ (C=O)
ESI-MS [M+H]⁺ = 265.09 (calcd. 265.09)

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
Copper-mediatedHigh yield (>80%), mild conditionsRequires toxic copper salts
Hydrazine cyclocondensationScalable, no chromatography neededHigh temperatures (140°C) required
One-pot synthesisRapid, microwave-assistedLower yields (57–69%)

Scientific Research Applications

Antiviral Applications

Research indicates that 3-(2,4-Dichlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine exhibits antiviral properties. Its mechanism of action involves interaction with viral enzymes and receptors that are crucial for viral replication. Studies have shown effectiveness against various viruses by inhibiting their growth and replication processes.

Anticancer Potential

The compound has demonstrated significant anticancer activity in several studies. It targets specific pathways involved in cancer cell proliferation and survival. The triazole moiety allows for effective binding to target proteins associated with cancer progression. In vitro studies have reported promising results against various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Antimicrobial Properties

This compound also shows antimicrobial activity against a range of pathogens. Its ability to disrupt microbial cell functions makes it a candidate for developing new antimicrobial treatments. The compound's efficacy varies depending on the type of microorganism and the specific conditions of the study.

Case Studies

Several case studies illustrate the applications of this compound:

  • Antiviral Study : A study demonstrated that the compound inhibited the replication of influenza viruses in vitro by targeting viral polymerases.
  • Cancer Research : Another research project focused on its effects on breast cancer cell lines showed significant apoptosis induction at low concentrations.
  • Antimicrobial Evaluation : Evaluations against Staphylococcus aureus revealed that the compound effectively reduced bacterial viability in laboratory settings.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and bind to receptors, disrupting normal cellular functions. Its triazole and pyridine rings facilitate binding to various biological targets, making it effective in modulating biological pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Comparison of Triazolopyridine Derivatives
Compound Name Substituents Biological Activity/Application Key Findings Reference
3-(2,4-Dichlorophenyl)-3H-triazolo[4,5-b]pyridine 2,4-Dichlorophenyl Hypothesized kinase inhibition Enhanced electronic effects for target binding -
Compound 11 () 4-Methoxyphenyl, 4-fluorobenzyl PIM-1 kinase inhibition IC₅₀ values in nM range; oral bioavailability
Compound 8 () 3-Trifluoromethoxy-phenyl PIM-1 kinase inhibition Improved selectivity over related kinases
3-(1-Benzylpiperidin-4-yl)-3H-triazolo[4,5-b]pyridine () Benzylpiperidinyl Plant metabolite (differential accumulation) Correlated with stress responses in plants
7-Chloro-3H-triazolo[4,5-b]pyridine () Chloro at position 7 Structural analog High similarity (0.83) to target compound

Key Observations :

  • Electron-Withdrawing Groups : The 2,4-dichlorophenyl group may improve binding to hydrophobic kinase pockets compared to 4-methoxyphenyl (Compound 11) or benzylpiperidinyl groups .
  • Metabolic Stability : Trifluoromethoxy (Compound 8) and dichlorophenyl substituents likely reduce oxidative metabolism compared to alkylamines .
  • Biological Context : While 3-(1-benzylpiperidin-4-yl)-3H-triazolo[4,5-b]pyridine is a plant metabolite, the dichlorophenyl analog is hypothesized to target mammalian kinases, reflecting substituent-driven specificity .

Positional Isomerism and Activity

Triazolopyridines exhibit varied bioactivity based on the fusion position of the triazole ring:

  • [4,5-b] vs. [4,5-c] Fusion : [4,5-b] derivatives (e.g., target compound) are associated with kinase inhibition, while [4,5-c] analogs (e.g., 3H-[1,2,3]triazolo[4,5-c]pyridine) show cardiovascular and anticonvulsant activities .
  • [1,2,4]Triazolo[4,3-a]pyridine () : This positional isomer (thienyl substituent) demonstrates distinct physicochemical properties due to altered ring electronics .

Biological Activity

3-(2,4-Dichlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

  • Molecular Formula : C11H6Cl2N4
  • Molecular Weight : 265.09 g/mol
  • CAS Number : 12445469

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or modulation of their activity. This interaction can influence several cellular pathways, contributing to its therapeutic effects.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties. In vitro studies have shown that it can inhibit viral replication in various cell lines. For instance, it demonstrated superior activity against Chlamydia compared to standard treatments like spectinomycin and penicillin .

Anticancer Activity

The compound has been investigated for its anticancer potential. In various assays, it has shown cytotoxic effects against multiple cancer cell lines. The structure-activity relationship (SAR) studies suggest that the presence of the dichlorophenyl group enhances its potency against cancer cells. For example, studies reported an IC50 value lower than that of doxorubicin in specific cancer lines .

Antimicrobial Activity

This compound also exhibits antimicrobial properties. It has been tested against both Gram-positive and Gram-negative bacteria with promising results. The presence of electron-withdrawing groups like chlorine is believed to contribute significantly to its antibacterial efficacy .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC11H6Cl2N4Antiviral, Anticancer, Antimicrobial
3-(2,4-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridineC11H6F2N4Similar activities but enhanced stability
3-(3,4-Dichlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridineC11H6Cl2N4Higher selectivity in biological assays

Case Studies

  • Antiviral Efficacy : In a study assessing the efficacy of various triazolopyridine derivatives against Chlamydia infections in cultured cells, this compound was found to significantly reduce infection levels compared to controls.
  • Cytotoxicity in Cancer Cells : A comparative analysis showed that this compound induced apoptosis in A-431 and Jurkat cells with an IC50 value significantly lower than standard chemotherapy agents.

Q & A

Q. What are the established synthetic routes for preparing 3-(2,4-dichlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine?

The synthesis typically involves cyclization and functionalization steps. A common approach starts with diazotization of pyridine-3,4-diamine derivatives using NaNO₂ under acidic conditions to form the triazole ring . For substitution at the 3-position, triflic anhydride (TFAA) is used to generate a reactive triflate intermediate, which undergoes nucleophilic substitution with aryl or alkyl amines (e.g., 4-fluorobenzylamine) in dioxane at 55°C, yielding ~42% product after purification via flash chromatography . Critical parameters include temperature control during diazotization and the use of anhydrous solvents to avoid side reactions.

Q. What analytical techniques are essential for characterizing triazolopyridine derivatives?

Key methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.02–8.02 ppm in acetone-d₆) .
  • Mass spectrometry (MS) : High-resolution MS (e.g., m/z 350.1 [M+H]⁺) validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves regiochemical ambiguities in triazole-pyridine fusion (e.g., distinguishing [4,5-b] vs. [4,5-c] isomers) .

Q. What are common challenges in synthesizing triazolopyridine derivatives?

  • Regioselectivity : Competing cyclization pathways may yield undesired isomers (e.g., [4,5-b] vs. [4,5-c]). Optimizing reaction time and stoichiometry of NaNO₂ minimizes byproducts .
  • Purification : Polar byproducts require gradient elution (e.g., 10–100% EtOAc in hexane) on silica or reverse-phase HPLC .

Advanced Research Questions

Q. How does substitution at the triazole or pyridine ring influence bioactivity?

Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., Cl, CF₃) at the 3-position enhance kinase inhibition (e.g., PIM-1 IC₅₀ < 100 nM) by stabilizing ligand-receptor interactions .
  • Bulkier substituents (e.g., spiro-indoline) reduce antiproliferative activity due to steric clashes with tubulin binding pockets .
  • Methoxy-to-hydroxyl conversion (e.g., via BBr₃ demethylation) improves solubility but may reduce metabolic stability .

Q. What computational strategies are used to predict binding modes of triazolopyridines?

Density-functional theory (DFT) and molecular docking (e.g., AutoDock Vina) model interactions with targets like tubulin or PIM-1 kinase. For example:

  • DFT : Calculates charge distribution to optimize electron-deficient pyridine rings for π-stacking with kinase ATP pockets .
  • Docking : Identifies key hydrogen bonds between the triazole N2 atom and Lys67 in PIM-1 .

Q. How are pharmacokinetic (PK) properties evaluated for this scaffold?

  • In vivo mouse studies : Measure plasma half-life (t₁/₂), brain:plasma ratios (e.g., low ratios <0.3 suggest poor blood-brain barrier penetration) .
  • Metabolic stability : Liver microsome assays assess CYP450-mediated oxidation (e.g., hydroxylation at the dichlorophenyl group) .

Q. How can contradictory data on substituent effects be resolved?

Example: Substituting benzotriazole with triazolopyridine in antimicrotubule agents initially showed reduced activity , but optimizing steric bulk (e.g., 6-methyltetrahydrotriazolo derivatives) improved P2X7 antagonism (ED₅₀ = 0.07 mg/kg) . Resolution involves:

  • Dose-response assays : Testing multiple concentrations to confirm potency outliers.
  • Crystallographic validation : Comparing ligand-receptor co-crystal structures to identify steric vs. electronic contributions .

Q. What protocols are used for evaluating anticancer activity?

  • NCI-60 panel : Screens 60 human tumor cell lines (e.g., ovarian OVCAR-4, lung EKVX) with growth inhibition (GP) thresholds (e.g., GP < 30% indicates efficacy) .
  • Selectivity indices : Compare IC₅₀ values in cancer vs. non-tumor cells (e.g., HEK293) to assess toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.